![molecular formula C15H24ClNO B1397553 2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220016-75-0](/img/structure/B1397553.png)

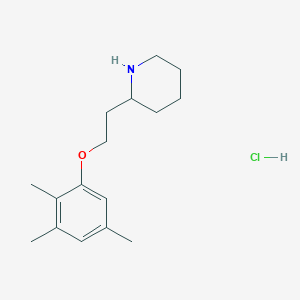

2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride

Overview

Description

Synthesis Analysis

Piperidine derivatives have been synthesized using various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The linear formula of 2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride is C11H15CLN2O3 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical and Chemical Properties Analysis

The molecular formula of this compound is C15H24ClNO2 . The average mass is 285.810 Da and the monoisotopic mass is 285.149567 Da .Scientific Research Applications

Antidementia Agent Development

- Anti-Acetylcholinesterase Activity: 2-[2-(4-Ethylphenoxy)ethyl]piperidine derivatives have shown significant anti-acetylcholinesterase activity, with certain compounds demonstrating an affinity thousands of times greater for acetylcholinesterase over butyrylcholinesterase. This feature makes them potent inhibitors of acetylcholinesterase, potentially useful in the development of antidementia agents (Sugimoto et al., 1990).

Neurological Disorder Treatment

- Inhibitory Effect on Acetylcholinesterase: Derivatives of 2-[2-(4-Ethylphenoxy)ethyl]piperidine have shown potent anti-acetylcholinesterase activity, which suggests their potential in treating neurological disorders. The introduction of specific groups to the piperidine structure enhances this activity, indicating a promising avenue for therapeutic applications (Sugimoto et al., 1992).

Cytotoxic and Anticancer Agents

- Cytotoxicity and Anticancer Activity: Certain piperidine derivatives, including those structurally similar to 2-[2-(4-Ethylphenoxy)ethyl]piperidine, have shown significant cytotoxicity towards various cancer cell lines. These compounds represent a new class of cytotoxic and anticancer agents, highlighting their potential in cancer therapy (Dimmock et al., 1998).

Antimicrobial Activities

- Antimicrobial Properties: Some derivatives of 2-[2-(4-Ethylphenoxy)ethyl]piperidine have been studied for their antimicrobial activities. These studies have shown moderate activities against various bacteria and fungi, suggesting potential applications in treating infectious diseases (Ovonramwen et al., 2019).

Monoamine Transporter Affinity

- Potential for Treating Neurological Disorders: Piperidine derivatives exhibit varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. This suggests their potential utility in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Antihypertensive Agent Development

- Potential in Antihypertensive Treatment: Piperidine derivatives with a quinazoline ring system have shown promising results as antihypertensive agents. Specific derivatives produced strong hypotension in animal models, indicating their potential in the development of antihypertensive drugs (Takai et al., 1986).

Mechanism of Action

The exact mechanism and target molecules of EPEP are not fully understood. It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Safety and Hazards

Properties

IUPAC Name |

2-[2-(4-ethylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-2-13-6-8-15(9-7-13)17-12-10-14-5-3-4-11-16-14;/h6-9,14,16H,2-5,10-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRNKZNIIIZOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220016-75-0 | |

| Record name | Piperidine, 2-[2-(4-ethylphenoxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397470.png)

![3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397472.png)

![2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397474.png)

![3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397475.png)

![3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397476.png)

![3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397479.png)

![2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397484.png)

![3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397487.png)

![4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397488.png)

![3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397489.png)

![4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397490.png)

![3-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397491.png)

![2-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397493.png)